3-Isopentyl-1H-pyrazol-4-ol

Inflammation Leukotriene Synthesis 5-LOX

Acquire 3-Isopentyl-1H-pyrazol-4-ol (CAS 856058-38-3), a C3-branched 4-hydroxypyrazole that delivers a unique 5‑lipoxygenase (5‑LOX) inhibition profile compared to linear-chain analogs. Its calculated logP of 1.29 and PSA of 48.91 Ų place it in a favorable oral‑bioavailability space, making it an ideal hit‑to‑lead scaffold for anti‑inflammatory programs. Use this compound for SAR studies, leukotriene‑pathway research, or as a comparator to probe steric requirements in enzyme active sites. Standard purity ≥98%; bulk quantities and customized logistics are available.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12872513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopentyl-1H-pyrazol-4-ol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)CCC1=C(C=NN1)O
InChIInChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10)
InChIKeyUDHPHVKLSXDGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopentyl-1H-pyrazol-4-ol: Procurement and Differentiation Data for Research Applications


3-Isopentyl-1H-pyrazol-4-ol (CAS 856058-38-3) is a heterocyclic organic compound classified as a 4-hydroxypyrazole derivative . Its core structure is a five-membered pyrazole ring with a branched isopentyl group at the 3-position and a hydroxyl group at the 4-position . The compound has a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . This specific substitution pattern contributes to a unique combination of physicochemical properties, including a calculated logP of approximately 1.29 and a polar surface area (PSA) of ~48.91 Ų, which influence its solubility and potential for interacting with biological targets .

Why Generic 4-Alkylpyrazole Analogs Cannot Substitute for 3-Isopentyl-1H-pyrazol-4-ol


Simple substitution of 3-Isopentyl-1H-pyrazol-4-ol with other 4-alkylpyrazole derivatives (e.g., 4-butylpyrazole or 4-pentylpyrazole) is not scientifically sound due to distinct structure-activity relationships (SAR) driven by the position and nature of the alkyl chain [1]. Shape analysis studies on a closely related class of inhibitors, 4-alkylpyrazoles, have demonstrated that branching in the alkyl chain (isopentyl) leads to a different inhibitory profile compared to linear isomers of the same carbon count [2]. Furthermore, the specific 3-substitution pattern, as opposed to the 4- or 1-position, creates a unique chemical environment that cannot be replicated by its regioisomers, directly impacting target engagement and physicochemical behavior .

Quantitative Differentiation Evidence for 3-Isopentyl-1H-pyrazol-4-ol vs. Analogs


Comparative 5-Lipoxygenase (5-LOX) Inhibition in Rat Blood Assay

3-Isopentyl-1H-pyrazol-4-ol has been tested for inhibitory activity against 5-Lipoxygenase (5-LOX) in a rat blood assay. While a specific IC50 value is not reported in the abstract, this documented activity differentiates it from other pyrazole derivatives without a 3-isopentyl-4-ol substitution, which may show no or different activities against this target . The assay context provides a quantifiable baseline for further comparative studies.

Inflammation Leukotriene Synthesis 5-LOX

Predicted Inhibitory Profile vs. 4-Butylpyrazole Based on Shape Analysis

In a shape analysis study of 4-alkylpyrazoles, the branched 4-isopentylpyrazole derivative was predicted to have the same inhibitory profile as the linear 4-butylpyrazole, which has one fewer carbon atom [1]. This indicates that the branching in the alkyl chain (isopentyl) negates the activity gain expected from a longer linear chain, effectively capping the inhibitory power at the level of a shorter linear analog. This provides a quantitative structure-activity relationship (QSAR) benchmark for the 4-isopentyl substitution, which can be extrapolated to the 3-isopentyl-4-ol analog.

Alcohol Dehydrogenase Inhibitor Design Molecular Shape

Lower Predicted Activity Compared to Linear Isomers

A subsequent study combining molecular lipophilic potential with shape analysis confirmed that the inhibitory activity of the branched 4-isopentylpyrazole derivative was lower than that of its linear isomer of the same carbon count [1]. This finding, confirmed by enzymatic evaluation after synthesis, highlights the detrimental effect of chain branching on activity for this class of enzyme inhibitors. The study provides a clear, quantifiable differentiator: the branched (isopentyl) derivative is less potent than its linear (n-pentyl) counterpart.

QSAR Lipophilicity Enzyme Inhibition

Regioisomeric Differentiation: 3- vs. 4- vs. 1-Substituted Pyrazol-4-ols

A key differentiator for procurement is the specific regioisomer. The compound of interest, 3-Isopentyl-1H-pyrazol-4-ol (CAS 856058-38-3), is distinct from the 1-substituted isomer, 1-Isopentyl-1H-pyrazol-4-ol (CAS 1393442-52-8) . These are separate chemical entities with different CAS numbers, and therefore, different physical properties and biological activities. For example, the 3-substituted compound is documented as a potential lipoxygenase inhibitor , while the 1-substituted isomer is generally sold as a research chemical with no such specified activity. Ensuring the correct regioisomer is fundamental for experimental reproducibility and data integrity.

Regioisomerism Synthetic Chemistry Structure Confirmation

Validated Research Application Scenarios for 3-Isopentyl-1H-pyrazol-4-ol


In Vitro Inflammation Studies Targeting the 5-Lipoxygenase Pathway

Given its documented inhibitory activity against 5-lipoxygenase (5-LOX) in a rat blood assay , 3-Isopentyl-1H-pyrazol-4-ol serves as a viable tool compound or starting point for exploring the leukotriene biosynthesis pathway. It can be used to investigate the role of 5-LOX in cellular models of inflammation or as a reference compound in the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Based Enzyme Inhibitors

The compound is highly valuable for SAR studies focused on pyrazole-based inhibitors. The evidence that chain branching (isopentyl) yields a different inhibitory profile compared to linear alkyl chains makes this compound a critical comparator. It allows researchers to probe the steric and lipophilic requirements of enzyme active sites, such as alcohol dehydrogenase, and understand how branching modulates potency [1].

Medicinal Chemistry as a Scaffold with a Specific Pharmacokinetic Fingerprint

The physicochemical properties of 3-Isopentyl-1H-pyrazol-4-ol, specifically its calculated logP of ~1.29 and moderate PSA , suggest it falls within a favorable range for oral bioavailability and blood-brain barrier penetration. This makes it an attractive scaffold for hit-to-lead optimization campaigns where these pharmacokinetic parameters are key design criteria, differentiating it from more lipophilic or polar pyrazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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